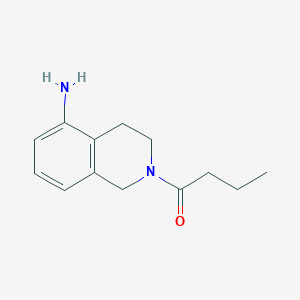
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of biological systems and the development of new biochemical assays.
Mecanismo De Acción
The mechanism of action of (2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. This property can be exploited in drug design to improve the bioavailability of pharmaceuticals. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in various organic synthesis reactions.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrolidine ring structure and are used in various biological applications.
Trifluoromethylpyridine: This compound is used in the synthesis of herbicides and other agrochemicals.
Uniqueness
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H11ClF3N |
|---|---|
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H/t5-;/m1./s1 |
Clave InChI |
DYMIKKBFDSRYIU-NUBCRITNSA-N |
SMILES isomérico |
C[C@@]1(CCCN1)C(F)(F)F.Cl |
SMILES canónico |
CC1(CCCN1)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


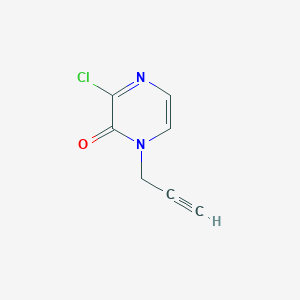
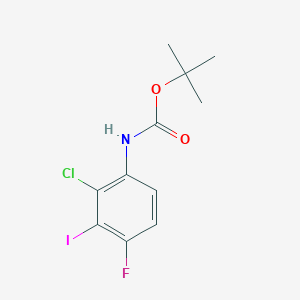
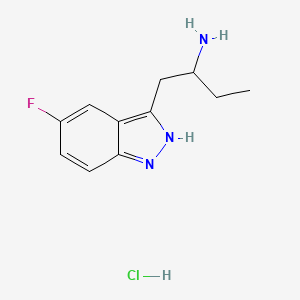
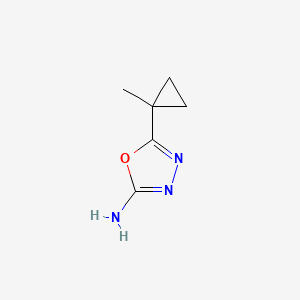
![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)
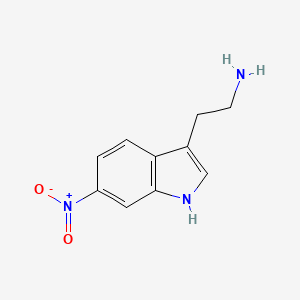
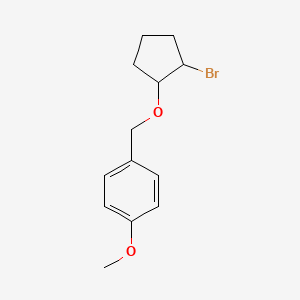
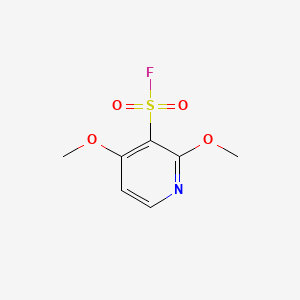
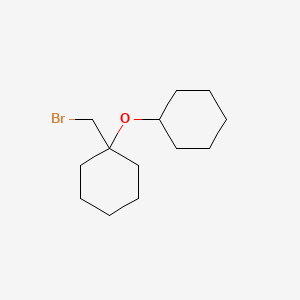
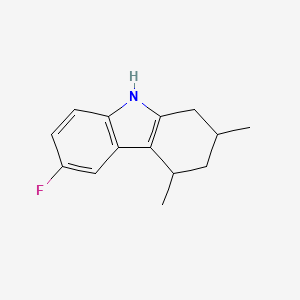
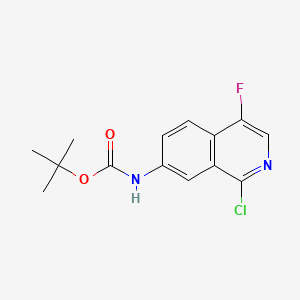
![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)

